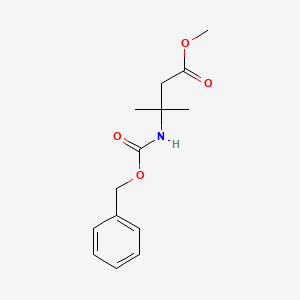

Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate

Descripción general

Descripción

Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a benzyloxycarbonyl group attached to an amino group, which is further connected to a methylbutanoate moiety. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate typically involves the esterification of 3-amino-3-methylbutanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The benzyloxycarbonyl group is introduced through a reaction with benzyl chloroformate under basic conditions, such as using sodium hydroxide or potassium carbonate.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Análisis De Reacciones Químicas

Hydrolysis of the Cbz Protecting Group

The Cbz group is selectively cleaved under acidic conditions to yield the free amine. This reaction is critical for deprotection in peptide synthesis.

Mechanism :

-

Protonation of the carbonyl oxygen weakens the Cbz group.

-

Cleavage releases CO₂ and tert-butyl alcohol, yielding the free amine.

Hydrolysis of the Methyl Ester

The ester group undergoes saponification or acid-catalyzed hydrolysis to form the carboxylic acid.

| Reagent/Condition | Product | Yield | Source |

|---|---|---|---|

| NaOH (2 M aq.), 0–50°C, 2 hr | 3-(((Benzyloxy)carbonyl)amino)-3-methylbutanoic acid | 46% | |

| HCl (conc.), pH 2, RT | Same as above | 82% |

Notes :

-

Alkaline conditions favor saponification, while acidic conditions preserve the Cbz group.

Substitution Reactions

The ester participates in nucleophilic acyl substitution with amines or alcohols.

Mechanism :

-

Activation of the ester carbonyl by DCC forms an intermediate acyloxyphosphonium ion.

-

Nucleophilic attack by the amine/alcohol displaces the methyl group.

Hydrogenolysis of the Cbz Group

Catalytic hydrogenation removes the Cbz group under mild conditions.

| Catalyst/Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 10% Pd/C, H₂ (1–2 kg pressure), IPA/H₂O | 30–35°C, 1–2 hr | 3-Amino-3-methylbutanoic acid methyl ester | 75% |

Advantages :

-

No acidic byproducts; compatible with acid-sensitive substrates.

Comparative Reactivity

| Reaction Type | Key Reagents | Selectivity |

|---|---|---|

| Cbz Deprotection | TFA > HCl | TFA avoids ester hydrolysis |

| Ester Substitution | DCC/DMAP > H₂SO₄ | Higher yields with coupling agents |

Stability and Storage

-

Thermal Stability : Stable at RT for >6 months under inert gas.

-

Light Sensitivity : Degrades upon prolonged UV exposure.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : 251.28 g/mol

- CAS Number : 51219-55-7

The compound features a benzyloxycarbonyl (Cbz) group attached to the amino group of 3-methylbutanoic acid. This structural characteristic makes it valuable in synthetic organic chemistry, especially in peptide synthesis.

Applications in Chemistry

Peptide Synthesis

Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate serves as a protected amino acid in peptide synthesis. The benzyloxycarbonyl group protects the amino group during chemical reactions, allowing for selective modifications without affecting the amino functionality. This protection is crucial for synthesizing complex peptides and proteins.

Building Block for Complex Molecules

The compound is utilized as a building block in the synthesis of various pharmaceutical intermediates. Its unique structure allows chemists to create diverse derivatives that can be tailored for specific biological activities.

Biological Research Applications

Enzyme Inhibition Studies

Research has indicated that compounds similar to this compound can inhibit enzymes such as cathepsin K, which plays a role in bone resorption and other physiological processes. This inhibition can be crucial for developing treatments for diseases like osteoporosis.

Protein Modification

This compound is also studied for its potential in modifying proteins through techniques such as acylation. The ability to introduce the benzyloxycarbonyl group into proteins can enhance their stability and functionality, making them more effective in therapeutic applications.

Medical Applications

Drug Development

this compound is being investigated for its role in drug development. Its structural properties allow it to serve as a precursor for designing new drugs that target specific biological pathways.

Therapeutic Delivery Systems

The compound's ability to form stable conjugates with drugs enhances their delivery efficacy. Research focuses on utilizing this compound to improve the pharmacokinetics of therapeutic agents, ensuring they reach their targets effectively.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Enzyme Inhibition | This compound demonstrated significant inhibition of cathepsin K activity, suggesting potential use in osteoporosis treatment. |

| Study 2 | Peptide Synthesis | The compound was successfully used as a protected amino acid in synthesizing cyclic peptides with enhanced biological activity compared to linear analogs. |

| Study 3 | Drug Delivery | Research indicated that conjugating this compound with anticancer drugs improved their solubility and bioavailability, leading to better therapeutic outcomes in preclinical models. |

Mecanismo De Acción

The mechanism of action of Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can be cleaved enzymatically, releasing the active amino compound, which can then participate in various biochemical pathways. The ester moiety may also undergo hydrolysis, further contributing to its biological activity.

Comparación Con Compuestos Similares

Similar Compounds

Methyl 3-(((benzyloxy)carbonyl)amino)-3-deoxyhexopyranoside: Similar in structure but differs in the sugar moiety.

Methyl 3-(((benzyloxy)carbonyl)amino)-7-hydroxyheptanoate: Contains a longer carbon chain and a hydroxyl group.

Uniqueness

Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its structural features make it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.

Actividad Biológica

Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate, with CAS No. 128182-82-1, is an organic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural components:

- Benzyloxycarbonyl group : This protective group enhances the stability of the amino group, making it suitable for further chemical modifications.

- Methylbutanoate moiety : This ester component contributes to its solubility and reactivity.

Synthesis

The synthesis of this compound typically involves:

- Esterification : The reaction of 3-amino-3-methylbutanoic acid with methanol in the presence of a catalyst such as sulfuric acid.

- Introduction of the benzyloxycarbonyl group : This is achieved through a reaction with benzyl chloroformate under basic conditions (e.g., sodium hydroxide) .

Reaction Conditions

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Esterification | 3-Amino-3-methylbutanoic acid, Methanol | Sulfuric acid catalyst | ~46% |

| Benzyloxycarbonylation | Benzyl chloroformate, NaOH | Basic conditions | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The benzyloxycarbonyl group can be enzymatically cleaved, releasing the active amino compound which may participate in various biochemical pathways. Additionally, the ester moiety can undergo hydrolysis, further enhancing its biological activity .

Antimicrobial Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity. For instance:

- Activity against Desulfomicrobium piger : A derivative showed a minimum inhibitory concentration (MIC) of 0.26 mM, indicating potent antibacterial effects .

Enzyme Interaction Studies

The compound has been investigated for its role in enzyme mechanisms and protein-ligand interactions. These studies suggest that this compound can act as a substrate or inhibitor for various enzymes, potentially influencing metabolic pathways .

Case Studies

- Antimicrobial Efficacy : A study evaluated several salicylamide derivatives, including those based on this compound). The results indicated that modifications to the lipophilicity of these compounds significantly affected their antimicrobial potency against specific bacterial strains .

- Synthesis and Application in Drug Development : Research outlined methods for synthesizing this compound and its derivatives as potential prodrugs that could be activated in vivo, showcasing its relevance in medicinal chemistry .

Propiedades

IUPAC Name |

methyl 3-methyl-3-(phenylmethoxycarbonylamino)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,9-12(16)18-3)15-13(17)19-10-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJIVUQFSMYTSCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.